molecular formula C19H23N3O2S B12499329 1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12499329
M. Wt: 357.5 g/mol
InChI Key: PWAQRUWMVOJQAS-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine-containing benzaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or benzylidene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Known for its unique combination of pyrimidine and piperidine moieties.

    Other Pyrimidine Derivatives: Compounds like 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which lack the piperidine moiety.

    Piperidine-Containing Compounds: Such as 4-(piperidin-1-yl)benzaldehyde, which do not have the pyrimidine ring.

Uniqueness

This compound stands out due to its dual functionality, combining the properties of both pyrimidine and piperidine derivatives

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-methyl-4-piperidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H23N3O2S/c1-13-11-14(7-8-16(13)22-9-5-4-6-10-22)12-15-17(23)20(2)19(25)21(3)18(15)24/h7-8,11-12H,4-6,9-10H2,1-3H3

InChI Key

PWAQRUWMVOJQAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)N3CCCCC3

Origin of Product

United States

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